An In-depth Technical Guide to tert-Butyl Methyl Sulfoxide (CAS: 14094-11-2)
An In-depth Technical Guide to tert-Butyl Methyl Sulfoxide (CAS: 14094-11-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Sterically Hindered Sulfoxide
Tert-butyl methyl sulfoxide, with the CAS number 14094-11-2, is an organosulfur compound featuring a stereogenic sulfur atom bonded to a methyl group, a tert-butyl group, and an oxygen atom.[1][2] This structure, particularly the bulky tert-butyl group, imparts significant steric hindrance that profoundly influences its reactivity, stability, and utility in synthetic chemistry.[1] Unlike its less hindered counterpart, dimethyl sulfoxide (DMSO), tert-butyl methyl sulfoxide exhibits lower polarity and reduced miscibility with polar solvents due to the hydrophobic nature of the tert-butyl group.[1]
The sulfur atom in an unsymmetrical sulfoxide like tert-butyl methyl sulfoxide is a stereogenic center, leading to the existence of enantiomers.[1] This chirality is conformationally stable at room temperature, with a high barrier to inversion, making it a valuable tool in asymmetric synthesis.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 14094-11-2 | [1] |
| Molecular Formula | C₅H₁₂OS | [1] |
| Molecular Weight | 120.22 g/mol | [1][3] |
| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][3] |
| Boiling Point | 64-66°C at 10 mmHg | [1][4] |
Synthesis and Stereocontrol: Accessing a Chiral Building Block
The synthesis of tert-butyl methyl sulfoxide, particularly in its enantiomerically pure forms, is a cornerstone of its application in stereoselective transformations. Two primary strategies dominate its preparation: the asymmetric oxidation of a prochiral sulfide and nucleophilic substitution on a chiral sulfinate ester.
Asymmetric Oxidation of tert-Butyl Methyl Sulfide
The direct oxidation of tert-butyl methyl sulfide offers an atom-economical route to the corresponding sulfoxide.[1] The challenge lies in controlling the enantioselectivity of the oxidation.
Mechanism of Titanium-Catalyzed Asymmetric Oxidation:
A widely employed method utilizes a chiral titanium complex, often generated in situ from titanium(IV) isopropoxide and a chiral ligand like diethyl tartrate (DET) or 1,1'-bi-2-naphthol (BINOL).[1] The general mechanism involves the formation of a chiral titanium-peroxo complex, which then acts as the oxygen transfer agent to the sulfide. The chiral ligand environment dictates the facial selectivity of the oxygen atom's approach to the sulfur lone pairs, resulting in the preferential formation of one enantiomer.[1]
Experimental Protocol: Asymmetric Oxidation using Ti(OⁱPr)₄/(R)-BINOL Catalyst
-
Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve Ti(OⁱPr)₄ and (R)-BINOL in an appropriate anhydrous solvent (e.g., CH₂Cl₂). Stir at room temperature to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add tert-butyl methyl sulfide to the cooled catalyst solution.
-
Oxidant Addition: Slowly add an oxidant, such as tert-butyl hydroperoxide (tBuOOH), to the reaction mixture while maintaining the temperature.[1]
-
Monitoring and Quenching: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction, typically with the addition of water or a saturated aqueous solution of Na₂SO₃.
-
Workup and Purification: Perform an aqueous workup to remove the catalyst and other water-soluble components. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting sulfoxide by column chromatography.
The Andersen Synthesis: A Classic Approach with High Fidelity
The Andersen synthesis provides a reliable method for producing chiral sulfoxides with high enantiomeric purity. This method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom.[1]
Workflow for the Andersen Synthesis:
Caption: The Andersen synthesis for chiral sulfoxides.
Reactivity and Mechanistic Pathways: A Versatile Sulfinyl Source
The sulfinyl group in tert-butyl methyl sulfoxide is the hub of its reactivity. The presence of the sterically demanding tert-butyl group not only provides stereocontrol but also influences reaction pathways.
Pummerer-Type Reactions: Regioselective Functionalization
The Pummerer reaction of tert-butyl methyl sulfoxide is dictated by the availability of α-protons. The tert-butyl group lacks α-hydrogens, meaning proton abstraction can only occur from the methyl group.[1] This structural feature ensures absolute regioselectivity, leading to functionalization at the methyl carbon.[1]
Activation with N-Bromosuccinimide (NBS)
A significant advancement in the utility of tert-butyl sulfoxides involves their activation with N-bromosuccinimide (NBS) under acidic conditions.[5][6] This activation allows the tert-butylsulfinyl group to be used as a versatile source for creating a wide range of sulfinic acid amides, other sulfoxides, and sulfinic acid esters through subsequent reactions with various nucleophiles.[5][6]
Proposed Mechanism of NBS Activation:
The proposed mechanism suggests that the formation of a stable tert-butyl cation is the driving force for the activation.[5][6] The sulfoxide attacks NBS, leading to a positively charged sulfur intermediate. This intermediate then loses the tert-butyl cation to form a sulfinyl bromide, which can then react with an acid (like acetic acid) to form a mixed anhydride. This anhydride is then susceptible to nucleophilic attack.[6]
Caption: NBS-mediated activation of tert-butyl sulfoxide.
Optimized Protocol for Sulfinyl Group Transfer:
-
Activation: In a suitable solvent like dichloromethane (DCM), combine the tert-butyl sulfoxide, 2 equivalents of NBS, and acetic acid (AcOH).[5] Stir at room temperature.
-
Nucleophilic Addition: After the activation step is complete (typically indicated by a color change), add the desired nitrogen, carbon, or oxygen nucleophile to the reaction mixture.
-
Reaction and Workup: Allow the reaction to proceed to completion. Perform a standard aqueous workup to isolate the desired sulfinyl-containing product.
Applications in Drug Development and Organic Synthesis
The unique properties of tert-butyl methyl sulfoxide and its derivatives make them valuable in various aspects of chemical research, including drug development.
Chiral Auxiliaries in Asymmetric Synthesis
Enantiomerically pure sulfoxides derived from tert-butyl methyl sulfoxide serve as powerful chiral auxiliaries.[2] The sterically demanding tert-butyl group effectively shields one face of a reacting molecule, directing the approach of reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.[2]
Precursor to Other Chiral Sulfinyl Compounds
As demonstrated by the NBS activation chemistry, tert-butyl sulfoxides are excellent starting materials for the synthesis of a diverse array of other chiral sulfinyl-containing molecules.[5][6] This allows for the facile introduction of the sulfinyl group into more complex molecular architectures, a common strategy in the synthesis of pharmaceutical intermediates.
Comparison with Dimethyl Sulfoxide (DMSO) in a Biological Context
While DMSO is widely used as a solvent and a topical delivery agent in pharmaceutical formulations due to its ability to penetrate biological membranes, the properties of tert-butyl methyl sulfoxide are distinct.[7][8][9] Its lower polarity and greater hydrophobicity would likely alter its behavior as a solvent and its interaction with biological systems.[1] While DMSO itself has demonstrated anti-inflammatory and analgesic properties, similar biological activities for tert-butyl methyl sulfoxide are not as well-documented.[8][10]
Safety and Handling
According to safety data sheets, tert-butyl methyl sulfoxide should be handled in accordance with good industrial hygiene and safety practices.[11] It is advisable to wear personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area to avoid inhalation and contact with skin and eyes.[11][12] In case of contact, rinse the affected area immediately with plenty of water.[11][12]
Conclusion
Tert-butyl methyl sulfoxide is a compound of significant interest to the synthetic and medicinal chemist. Its unique structural features, particularly the sterically demanding tert-butyl group and the chiral sulfur center, provide a powerful platform for stereocontrolled synthesis. The development of efficient methods for its asymmetric synthesis and its activation to serve as a versatile sulfinylating agent have further expanded its utility. For researchers in drug development, understanding the synthesis, reactivity, and handling of this important building block is crucial for the design and execution of innovative synthetic strategies.
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